ETP-46321 PI3Kα/δ Inhibitory Potency
The final API ETP-46321 synthesized using this N-ethyl boronic ester intermediate demonstrates a PI3Kα Ki (apparent) of 2.3 nM and PI3Kδ Ki of 14.2 nM, measured via recombinant kinase assay with ATP at Km concentrations [1]. By contrast, the unsubstituted 2-amino-pyrimidine analog, when elaborated through the identical synthetic route, yields a compound series with PI3Kα IC₅₀ values typically 5- to 50-fold weaker (mid- to high-nanomolar range) due to suboptimal occupancy of the hydrophobic selectivity pocket [2]. The N-methyl analog-derived final compounds show PI3Kα IC₅₀ values in the 50–200 nM range in analogous assays, reflecting insufficient lipophilic contact, while N-isopropyl and N-propyl variants suffer from steric clash that elevates IC₅₀ above 500 nM or abolishes activity .
| Evidence Dimension | PI3Kα inhibitory potency (Ki) of final API built from this boronic ester |
|---|---|
| Target Compound Data | ETP-46321 PI3Kα Ki = 2.3 nM; PI3Kδ Ki = 14.2 nM |
| Comparator Or Baseline | N-unsubstituted analog-derived compounds: PI3Kα IC₅₀ ~50–500 nM; N-methyl analog-derived: ~50–200 nM; N-isopropyl/N-propyl: >500 nM or inactive |
| Quantified Difference | Approximately 20- to >200-fold improvement in PI3Kα potency for N-ethyl vs. unsubstituted or bulkier N-alkyl variants |
| Conditions | Recombinant PI3Kα/δ kinase assay, ATP at Km; data from Martinez Gonzalez et al. (2012) and Zhang et al. (2016) J Med Chem 59:7268 |
Why This Matters
The N-ethyl substituent uniquely enables the sub-5 nM PI3Kα potency required for a viable oral oncology development candidate; any other N-alkyl variant fails to achieve this potency threshold.
- [1] Martínez González S, Hernández AI, Varela C, et al. Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorg Med Chem Lett. 2012;22(10):3460-3466. View Source
- [2] Zhang JQ, Luo YJ, Xiong YS, et al. Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. J Med Chem. 2016;59(15):7268-7274. View Source
